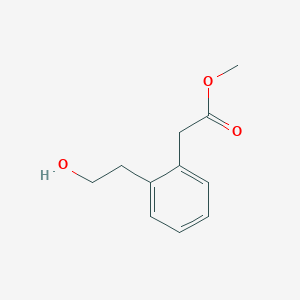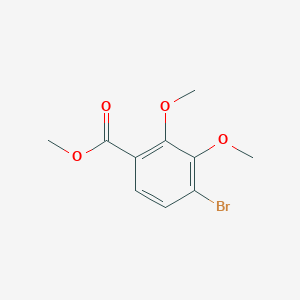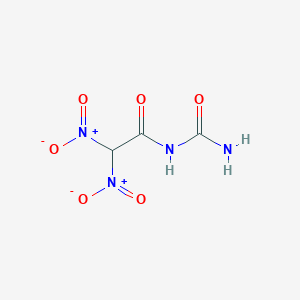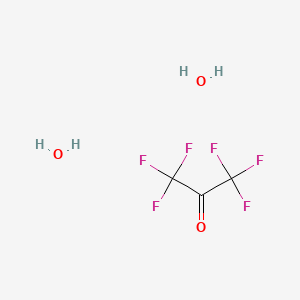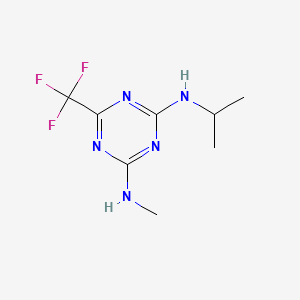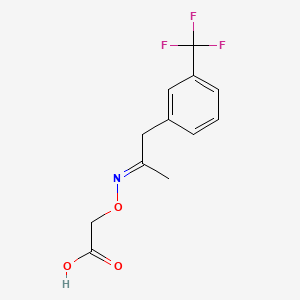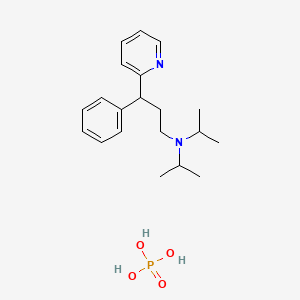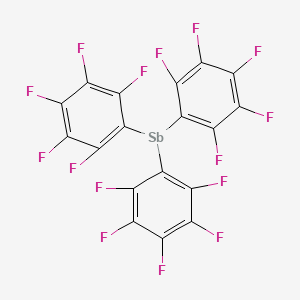
1,1,1-Trifluoro-4-(2-thienyl)-4-mercaptobut-3-en-2-on
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-4-(2-thienyl)-4-mercaptobut-3-en-2-on is a sulfur-containing analog of β-diketones. This compound is known for its unique chemical properties and its ability to form stable complexes with various metal ions. It has been widely studied for its applications in analytical chemistry, particularly in the spectrophotometric determination of metal ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-4-(2-thienyl)-4-mercaptobut-3-en-2-on involves the reaction of 2-thenoyltrifluoroacetone with hydrogen sulfide in the presence of a base. The reaction is typically carried out in an organic solvent such as ethanol or cyclohexane. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trifluoro-4-(2-thienyl)-4-mercaptobut-3-en-2-on undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
1,1,1-Trifluoro-4-(2-thienyl)-4-mercaptobut-3-en-2-on has several scientific research applications:
Analytical Chemistry: Used as a chelating agent for the spectrophotometric determination of metal ions such as cobalt and lead
Medicine: Investigated for its potential use in drug development due to its ability to form stable metal complexes.
Industry: Used in the extraction and purification of metal ions from industrial waste streams.
Mécanisme D'action
The mechanism of action of 1,1,1-Trifluoro-4-(2-thienyl)-4-mercaptobut-3-en-2-on involves the formation of stable chelate complexes with metal ions. The sulfur and oxygen atoms in the compound coordinate with the metal ions, forming a stable ring structure. This chelation process enhances the compound’s ability to selectively bind to specific metal ions, making it useful in analytical and industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trifluoro-4-(2-thienyl)-4-thioxo-2-butanone: Similar structure but with a thioxo group instead of a mercapto group.
1,1,1-Trifluoro-4-(2-thienyl)-4-seleno-3-buten-2-one: Contains a seleno group instead of a mercapto group.
Uniqueness
1,1,1-Trifluoro-4-(2-thienyl)-4-mercaptobut-3-en-2-on is unique due to its sulfur-containing structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in analytical chemistry and industrial applications.
Propriétés
Numéro CAS |
4552-64-1 |
|---|---|
Formule moléculaire |
C8H5F3OS2 |
Poids moléculaire |
238.3 g/mol |
Nom IUPAC |
1,1,1-trifluoro-4-sulfanyl-4-thiophen-2-ylbut-3-en-2-one |
InChI |
InChI=1S/C8H5F3OS2/c9-8(10,11)7(12)4-5(13)6-2-1-3-14-6/h1-4,13H |
Clé InChI |
MTMSNUZWAOVYRU-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C(=CC(=O)C(F)(F)F)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



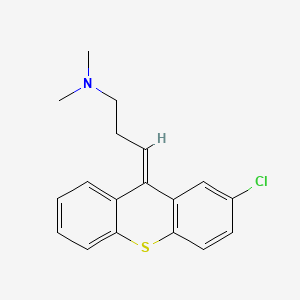
![1-Fluoro-4-[(Z)-2-methoxyethenyl]benzene](/img/structure/B13421219.png)
![1-(1-Ethenyl-2-bicyclo[2.2.1]heptanyl)-2,2,2-trifluoroethanone](/img/structure/B13421221.png)
![(2R,3R)-2,3-Bis(acetyloxy)butanedioic Acid Mono[(10S)-5-(aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f]azepin-10-yl] Ester](/img/structure/B13421227.png)
